3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide
Description
This compound features a propanamide backbone linked to two heterocyclic systems: a 3,5-dimethylisoxazole at the 3-position and a 1,3,4-oxadiazole ring substituted with a 2-methylthiazole at the 5-position. Its molecular formula is C₁₄H₁₆N₅O₃S, with a molecular weight of 334.37 g/mol (calculated).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(8(2)22-19-7)4-5-12(20)16-14-18-17-13(21-14)11-6-23-9(3)15-11/h6H,4-5H2,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIRXTCSWGRWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide , with the CAS number 1286714-52-0 , is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, molecular properties, and biological activities, particularly focusing on its anticancer and antifungal properties.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of 333.37 g/mol . The structure incorporates both isoxazole and thiazole rings, which are known for their diverse pharmacological activities. The presence of these heterocycles suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₅O₃S |
| Molecular Weight | 333.37 g/mol |
| CAS Number | 1286714-52-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, similar compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization : This leads to mitotic arrest in cancer cells.
- Inhibition of histone deacetylase (HDAC) : This action can induce apoptosis in cancer cells .
In vitro studies suggest that the compound may exhibit similar mechanisms due to its structural characteristics. Preliminary assays indicate that it could inhibit key pathways involved in cancer cell proliferation.
Antifungal Activity
Research into related compounds has shown promising antifungal properties. For example, derivatives have been tested against plant pathogenic fungi such as Fusarium oxysporum and Alternaria solani, demonstrating effective inhibition . The proposed mechanism involves interference with fungal cell wall synthesis, which is critical for fungal survival.
Case Studies and Research Findings
-
Study on Anticancer Mechanisms :
A study investigating oxadiazole derivatives found that certain compounds exhibited significant antiproliferative effects against various cancer cell lines (e.g., A431 human epidermoid cells). The mechanism was attributed to the disruption of microtubule dynamics . -
Antifungal Efficacy :
Another research focused on the antifungal activity of similar heterocyclic compounds found that they effectively inhibited fungal growth by disrupting cell wall integrity. This study provided insights into the potential application of such compounds as fungicides in agricultural settings .
Discussion
The biological activity of This compound appears promising based on its structural framework and preliminary studies. Its dual functionality as both an anticancer and antifungal agent highlights its potential as a versatile therapeutic candidate.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that compounds containing isoxazole and thiazole moieties exhibit antifungal properties. A study highlighted the compound's efficacy against several fungal strains, including Fusarium oxysporum and Alternaria solani. The mechanism of action appears to involve the disruption of fungal cell wall synthesis, which is critical for fungal survival and proliferation.
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Similar compounds have been evaluated for their antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies often employ methods like the cup plate procedure to assess antibacterial efficacy at varying concentrations .
Anticancer Research
The compound's application in cancer research is particularly promising. Studies on related oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells. For instance, certain derivatives exhibited percent growth inhibitions (PGIs) exceeding 80% against specific cancer types . The dual action of the isoxazole and thiazole groups may enhance the compound's ability to target multi-drug-resistant cancer cells.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H460 | 75.99 |
| Other | Various | Up to 67.55 |
Anti-Diabetic Potential
Research has also explored the anti-diabetic properties of compounds related to this structure. In vivo studies using genetically modified models like Drosophila melanogaster indicated that certain derivatives significantly reduced glucose levels, suggesting a potential role in managing diabetes . The mechanisms underlying these effects are still under investigation but may involve modulation of metabolic pathways.
Molecular Docking Studies
Molecular docking studies have been employed to predict how well this compound interacts with various biological targets. These studies provide insights into its binding affinities and can guide further modifications to enhance activity against specific targets .
Comparison with Similar Compounds
Propanamide Derivatives with Sulfanyl-Oxadiazole-Thiazole Moieties ()
Compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides) share a propanamide core but differ in substituents:
- Key Differences :
- Sulfanyl Linkage : The target compound lacks the sulfanyl (-S-) group present in 7c–7f, which may reduce polarity and alter solubility.
- Aromatic Substituents : 7c–7f feature substituted phenyl groups (e.g., methylphenyl), whereas the target compound uses heterocycles (isoxazole, thiazole).
- Molecular Weight : The target (334.37 g/mol) is lighter than 7c–7f (375–389 g/mol) due to fewer sulfur atoms and simpler substituents.
- The target’s methylated heterocycles could increase lipophilicity, favoring membrane permeability .
Hydroperoxy-Thiazole Derivatives ()
Compounds like (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide include hydroperoxy and benzyl groups absent in the target.
- Key Differences: Reactive Groups: The hydroperoxy (-OOH) moiety in ’s compounds may confer oxidative instability, whereas the target’s methylated heterocycles enhance stability. Structural Complexity: ’s compounds have ureido and oxazolidinone rings, likely targeting enzymes like proteases or kinases. The target’s simpler structure may prioritize selectivity for other biological targets .
Propanamide-Based Pesticides ()
Propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) are propanamide derivatives used as herbicides.
- Key Differences: Chlorinated Aromatics: Propanil’s dichlorophenyl group is absent in the target, which instead uses non-halogenated heterocycles. Biological Targets: Propanil inhibits acetolactate synthase in plants, while the target’s heterocycles (common in pharmaceuticals) may interact with mammalian enzymes or receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of heterocyclic compounds like this requires sequential coupling of isoxazole and thiazole moieties. A validated approach involves using polar aprotic solvents (e.g., DMSO) with coupling agents such as N-ethylmorpholine and acyl chlorides under controlled temperatures (60–90°C). Reaction optimization can employ fractional factorial design to evaluate variables like solvent polarity, stoichiometry, and catalyst loading. For example, similar protocols for thiadiazole derivatives achieved 85–92% yields by adjusting equivalents of benzoyl chloride and reaction time .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is critical:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments of the isoxazole (δ 2.2–2.5 ppm for methyl groups) and thiazole (δ 7.1–7.3 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 388.12; observed 388.10).
- Elemental Analysis : Ensure ≤0.3% deviation between theoretical and experimental C/H/N ratios.
- HPLC-PDA : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What solvent systems are optimal for solubility in experimental settings (e.g., biological assays)?
- Methodological Answer : Polar aprotic solvents like DMSO are preferred for stock solutions due to the compound’s hydrophobic heterocyclic backbone. For aqueous compatibility, dilute DMSO stocks (<1% v/v) in phosphate-buffered saline (PBS) or cell culture media. Solubility can be empirically tested via nephelometry across pH 6.5–7.4, with surfactant additives (e.g., Tween-80) to prevent aggregation in biological assays .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and intermediates for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map potential energy surfaces to identify transition states and intermediates. Software like Gaussian or ORCA can simulate nucleophilic attack mechanisms between isoxazole and oxadiazole precursors. Coupling this with molecular dynamics (MD) simulations reveals solvent effects on reaction kinetics. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing low-energy pathways .
Q. What strategies resolve contradictions in biological activity data across different assay conditions (e.g., IC₅₀ variability)?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability protocols vs. enzyme inhibition kinetics). Mitigation strategies include:
- Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Pool data from ≥3 independent replicates using mixed-effects models to account for inter-lab variability.
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and transcriptomics for target engagement .
Q. How can stability studies under varying environmental conditions (pH, temperature) be designed to inform storage protocols?
- Methodological Answer : Accelerated stability testing via DOE (Design of Experiments) frameworks:
- Factors : pH (4.0–9.0), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH).
- Response Variables : Degradation products (HPLC tracking), potency loss (bioassay).
- Analysis : Arrhenius modeling predicts shelf life at 25°C from high-temperature data. For hydrolytically labile groups (e.g., oxadiazole), lyophilization with cryoprotectants (trehalose) enhances long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
